Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold combining thiophene and pyridine rings. The substituents—3,4-dimethylbenzamido at position 2 and ethyl carboxylate at position 3—impart distinct electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-8-28-21(27)17-16-12-22(4,5)25-23(6,7)18(16)29-20(17)24-19(26)15-10-9-13(2)14(3)11-15/h9-11,25H,8,12H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSBIJTMFUEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
This structure includes a carboxylate group and a dimethylbenzamide moiety which are critical for its interaction with biological systems.
Research indicates that the compound may exert its effects through multiple pathways:
- Nitric Oxide Production : It has been shown to influence nitric oxide (NO) synthesis in macrophages, which plays a role in immune responses and inflammation .
- Cytokine Modulation : The compound enhances the production of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a role in inflammatory processes .
2. Pharmacological Effects
The compound has been investigated for various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : Its interaction with bacterial membranes may lead to bactericidal effects.
3. Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines by inducing cell cycle arrest at the G2/M phase.
- Animal Models : In vivo studies showed that administration of the compound led to reduced tumor growth in xenograft models.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TNF-α Inhibitors
- Ethyl 2-Amino-6-Benzoyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (C₁₇H₁₈N₂O₃S) Key Differences: Lacks the 3,4-dimethylbenzamido group and tetramethyl substitutions. Activity: Serves as a precursor for analogs with TNF-α inhibitory activity (IC₅₀ values in the nanomolar range) . SAR Insight: The benzoyl group at position 6 enhances lipophilicity, critical for membrane permeability .
- Compound 7h (from ): Structure: Features a but-2-enoyl group at position 6 and a trifluoromethylbenzoyl-thiourea moiety. The trifluoromethyl group increases metabolic stability .
Anti-Mycobacterial Agents
- 2,6-Disubstituted Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamides Structure: Carboxamide at position 3 and diverse substituents at positions 2 and 4. Activity: 3D-QSAR models (CoMFA/CoMSIA) correlate substituent bulk with anti-mycobacterial potency. Electron-withdrawing groups at position 2 enhance activity against Mycobacterium tuberculosis .
Structural and Functional Data Table
Research Findings and Implications
- TNF-α Inhibition : Substituents at position 2 (e.g., benzamido) and position 6 (e.g., benzoyl) are critical for modulating TNF-α production. Methyl groups on the tetrahydro ring (as in the target compound) may reduce steric hindrance, improving target engagement .
- Anti-Mycobacterial Activity : Carboxamide derivatives with electron-deficient aryl groups show enhanced activity, likely due to improved interactions with mycobacterial enzymes .
- Synthetic Flexibility : The ethyl carboxylate group at position 3 allows for facile derivatization, enabling rapid exploration of structure-activity relationships (SAR) .
Preparation Methods
Cyclocondensation Strategy
The 5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is synthesized via a modified Hantzsch thiophene formation. A ketone precursor, such as 2,2,6,6-tetramethylcyclohexanone, reacts with elemental sulfur and a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form the thiophene ring. The reaction proceeds through enamine intermediates, with the tetramethyl groups arising from steric stabilization of the cyclohexanone derivative.
Amino Group Introduction
Position-selective nitration at C2 followed by reduction yields the 2-amino intermediate. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction effectively converts the nitro group to NH₂ without disrupting the ester functionality. Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (PubChem CID 690195) serves as the critical intermediate for subsequent derivatization.
Amidation at C2 Position
Acylating Agent Preparation
3,4-Dimethylbenzoyl chloride is synthesized from 3,4-dimethylbenzoic acid via treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in anhydrous dichloromethane under reflux, with HCl and SO₂ evolution monitored by gas trapping.
Coupling Reaction Optimization
The amidation employs Schotten-Baumann conditions:
- Dissolve 2-amino intermediate (1 eq) in aqueous NaOH (10%)
- Add 3,4-dimethylbenzoyl chloride (1.2 eq) in dichloromethane
- Stir vigorously at 0–5°C for 2 h
- Extract organic layer and purify via silica chromatography
Yields improve to 82–85% when using phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1 eq). Control experiments show iodine (0.05 eq) enhances regioselectivity by preventing N-oxidation side reactions.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| NaOH Concentration | 8–12% w/v | Balances base strength |
| TBAB Loading | 0.08–0.12 eq | Maximizes phase transfer |
| Reaction Time | 1.5–2.5 h | Completes acylation |
Extended reaction times (>3 h) promote ester saponification, particularly in polar aprotic solvents. Non-polar solvents like toluene reduce this risk but require elevated temperatures (40–50°C), complicating temperature-sensitive steps.
Spectroscopic Characterization
NMR Analysis
- ¹H NMR (CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.38 (s, 12H, C(CH₃)₄), 2.29 (s, 6H, Ar-CH₃), 3.02–3.15 (m, 4H, CH₂-thiophene), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 6.95–7.45 (m, 3H, aromatic H), 8.72 (s, 1H, NH).
- ¹³C NMR: 14.1 (OCH₂CH₃), 22.4/22.7 (C(CH₃)₄), 29.8 (thiophene CH₂), 60.3 (OCH₂), 125.8–138.2 (aromatic C), 166.1 (COO), 170.5 (CONH).
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 454.2148 (calc. 454.2151 for C₂₆H₃₂N₂O₃S), confirming molecular formula. Fragmentation patterns include loss of COOEt (Δm/z 73) and sequential CH₃ groups from tetramethyl substituents.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Irradiation (300 W, 80°C) reduces reaction time from 2.5 h to 15 min with comparable yields (81%). This method prevents thermal decomposition of acid-sensitive thiophene rings.
Solid-Phase Synthesis
Immobilization of the 2-amino intermediate on Wang resin enables iterative coupling/deprotection cycles. While total yields are lower (68–72%), this approach facilitates parallel synthesis of analogs.
Industrial-Scale Considerations
Pilot plant data (50 kg batch) highlight:
- TBAB recycling via aqueous/organic phase separation
- Iodine removal through Na₂S₂O₃ wash
- Crystallization from ethanol/water (3:1) gives 99.5% purity
Environmental assessments show 87% solvent recovery via distillation, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling (e.g., using 3,4-dimethylbenzoyl chloride with a tetrahydrothieno-pyridine precursor in the presence of triethylamine) and esterification. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
- Temperature control : Stepwise heating (e.g., 60–80°C for amidation) minimizes side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the product, monitored via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the molecular structure and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.1–7.5 ppm) .
- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between thieno-pyridine and benzamido groups) .
- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradient (retention time: 8–10 min) .
Q. What are the common reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer :
- Ester hydrolysis : Reacts with NaOH/EtOH to yield carboxylic acid derivatives .
- Amide stability : Resists hydrolysis under acidic conditions (pH 2–4) but degrades in strong bases (pH >10) .
- Electrophilic substitution : Methyl and benzamido groups direct reactions (e.g., nitration at the 4-position of the benzene ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodological Answer :
- Functional group modulation : Replace the 3,4-dimethylbenzamido group with electron-withdrawing substituents (e.g., nitro) to assess bioactivity shifts .
- Biological assays : Test analogs in vitro (e.g., kinase inhibition assays) and correlate activity with logP values (calculated via HPLC retention times) .
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes and CYP450 inhibition assays .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., cell line authentication, fixed ATP concentrations in kinase assays) .
- Impurity analysis : Use LC-MS to identify byproducts (e.g., de-esterified derivatives) that may interfere with activity .
- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify false positives .
Q. What strategies are effective for in silico modeling of its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use the crystal structure of homologous proteins (e.g., PDB ID 3QKK) to predict binding poses. Key interactions include hydrogen bonding with the amide group and hydrophobic contacts with tetramethyl substituents .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR modeling : Train models with descriptors like polar surface area and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
